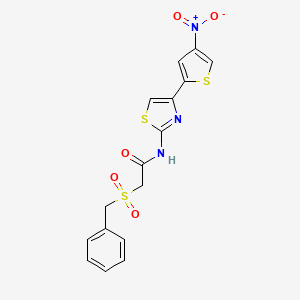

2-(benzylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide

Description

Propriétés

IUPAC Name |

2-benzylsulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S3/c20-15(10-27(23,24)9-11-4-2-1-3-5-11)18-16-17-13(8-26-16)14-6-12(7-25-14)19(21)22/h1-8H,9-10H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDGNHHWJBHSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(benzylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide (CAS Number: 923387-97-7) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 388.5 g/mol. The structure features a thiazole ring, a nitrothiophene moiety, and a benzylsulfonyl group, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 923387-97-7 |

While the precise mechanism of action for 2-(benzylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is not fully elucidated, it is believed to interact with specific enzymes or receptors within biological systems. The structural characteristics allow it to fit into binding sites on these targets, potentially modulating their activity through inhibition or activation.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. A study on related thiazole derivatives demonstrated that they could inhibit the growth of various cancer cell lines at micromolar concentrations. The presence of the benzylsulfonyl group has been associated with enhanced cytotoxicity against cancer cells, suggesting that this compound may also exhibit similar effects.

Antimicrobial Activity

The benzylsulfonamide derivatives have shown notable antibacterial and antifungal activities. For example, studies have reported that related compounds demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis, with Minimum Inhibitory Concentrations (MIC) ranging from 0.03 to 4 µg/mL . This suggests that 2-(benzylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide may possess similar antimicrobial properties.

Anti-inflammatory Activity

Compounds structurally related to 2-(benzylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide have been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation processes. In vitro studies have shown that these compounds can reduce the production of prostaglandins, thus alleviating inflammatory responses .

Case Studies

- Anticancer Study : A recent investigation focused on the synthesis and biological evaluation of thiazole derivatives found that compounds similar to 2-(benzylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide exhibited significant antiproliferative activity against various human cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the thiazole moiety in enhancing biological activity .

- Antimicrobial Evaluation : Another study evaluated several benzylsulfonamide derivatives for their antimicrobial properties against a panel of bacterial strains. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of compounds like 2-(benzylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide as effective antimicrobial agents .

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Weight : Estimated ~460–480 g/mol (based on analogs like 9b in ).

- Spectroscopic Data: Expected IR bands for sulfonyl (S=O, ~1300 cm⁻¹), nitro (NO₂, ~1520–1350 cm⁻¹), and amide (C=O, ~1680 cm⁻¹) groups, corroborated by NMR signals for aromatic protons (δ 7.0–8.5 ppm) and acetamide methylene (δ 3.5–4.0 ppm) .

Table 1: Structural and Physicochemical Comparison

Key Comparisons :

Structural Complexity :

- The target compound’s benzylsulfonyl group distinguishes it from 9b (sulfamoyl-pyrrole) and 16 (piperazine-methoxy), which may alter steric hindrance and binding interactions. The nitrothiophene moiety is shared with 9b , but absent in 16 and 13 .

Physicochemical Properties :

- Lipophilicity : The benzylsulfonyl group likely increases lipophilicity compared to 9b ’s sulfamoyl-pyrrole (polar) and 16 ’s piperazine (basic). This could enhance membrane permeability but reduce aqueous solubility.

- Thermal Stability : Higher melting points (e.g., 9b : 148–150°C; 16 : 281–282°C) correlate with crystalline packing influenced by substituents. The target compound’s melting point is unreported but expected to align with sulfonyl-containing analogs .

Biological Activity: Enzyme Inhibition: Compounds with nitro groups (e.g., 9b, target) are often explored as enzyme inhibitors (e.g., α-glucosidase in ). The nitro group’s electron-withdrawing effect may enhance binding to catalytic sites. Anti-Inflammatory Potential: Piperazine derivatives (e.g., 16) in show MMP inhibition, suggesting the target’s sulfonyl group could mimic this activity via sulfonamide-protein interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely requires specialized sulfonylation steps, contrasting with simpler amide couplings in 16 or click chemistry in 9b .

Research Findings :

- Spectroscopic Confirmation : Analogs like 9b and 13 were validated via HRMS (e.g., 9b : m/z 458.5 [MH⁺]) and NMR (e.g., 13 : δ 8.61 ppm for thiazole CH), supporting the target’s structural characterization .

- Biological Data Gaps : While direct activity data for the target are absent, 9b and coumarin-thiazoles () demonstrate IC₅₀ values in micromolar ranges for enzyme inhibition, suggesting plausible therapeutic relevance for the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.